Introduction: The Strategic Value of the Biphenyl Scaffold
Introduction: The Strategic Value of the Biphenyl Scaffold
An In-depth Technical Guide to 3-(3-Aminophenyl)benzonitrile Hydrochloride: A Versatile Building Block for Modern Chemistry
In the landscape of medicinal chemistry and materials science, the biphenyl moiety is a privileged scaffold, forming the backbone of numerous biologically active compounds and functional materials.[1] Its inherent rigidity, coupled with the potential for tailored substitution, allows for the precise spatial orientation of functional groups to interact with biological targets or tune optoelectronic properties. 3-(3-Aminophenyl)benzonitrile hydrochloride (CAS: 1049744-24-2) emerges as a particularly strategic building block.[2] It presents a trifecta of reactive sites: a primary aromatic amine for derivatization, a nitrile group for diverse chemical transformations, and a biphenyl core for structural anchoring. This guide offers an in-depth analysis of its chemical properties, a plausible synthetic pathway, and its potential applications, providing researchers and drug development professionals with the foundational knowledge to leverage this versatile intermediate.
Physicochemical and Structural Properties
3-(3-Aminophenyl)benzonitrile hydrochloride is a highly purified organic compound supplied for research purposes.[2] Its core identity is defined by the CAS number 1049744-24-2.[3] The compound is the hydrochloride salt of 3'amino-[1,1'-biphenyl]-3-carbonitrile, ensuring greater stability and shelf-life compared to the free base.[4]
Molecular Structure
The structure features a biphenyl system where one phenyl ring is substituted with an amino group at the meta-position, and the other is substituted with a nitrile (cyano) group, also at the meta-position.
Caption: Structure of 3-(3-Aminophenyl)benzonitrile Hydrochloride.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1049744-24-2 | [2][3][4] |
| Molecular Formula | C₁₃H₁₀N₂·HCl | [2] |
| C₁₃H₁₁ClN₂ | [4] | |
| Molecular Weight | 230.69 g/mol | [4][5] |
| (Free Base: 194.23 g/mol ) | [1][2] | |
| Synonyms | 3'-amino-[1,1'-biphenyl]-3-carbonitrile hydrochloride | [4][6] |
| Appearance | Data not available | [4] |
| Storage | Store at -20°C or 2-8°C in a refrigerator. |[2][4] |
Proposed Synthesis and Purification Workflow
While specific preparations are proprietary, a chemically sound and efficient method for synthesizing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and high yields.
Proposed Reaction: 3-Bromobenzonitrile coupled with (3-aminophenyl)boronic acid.
Caption: Proposed Suzuki coupling workflow for synthesis.
Experimental Protocol (Hypothetical)
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add (3-aminophenyl)boronic acid (1.0 eq), 3-bromobenzonitrile (1.05 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent mixture, such as toluene/ethanol (3:1), followed by a degassed 2M aqueous solution of sodium carbonate (Na₂CO₃) (2.5 eq).
-
Coupling Reaction: Heat the reaction mixture to 85-95°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 6-12 hours).
-
Workup and Extraction: Cool the mixture to room temperature. Dilute with water and extract the aqueous layer three times with ethyl acetate (EtOAc). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure free base, 3-(3-aminophenyl)benzonitrile.
-
Hydrochloride Salt Formation: Dissolve the purified free base in anhydrous diethyl ether or a similar solvent. Add a solution of HCl in ether (e.g., 2M) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Spectral and Analytical Characterization (Predicted)
While specific spectra for this compound are not widely published, its characteristic features can be reliably predicted based on its functional groups.
-
¹H NMR: The spectrum would be complex, showing signals in the aromatic region (~6.8-7.8 ppm). The protons on the aminophenyl ring would appear more upfield due to the electron-donating effect of the -NH₂ group, while protons on the cyanophenyl ring would be more downfield. The formation of the hydrochloride salt would shift the signals of the aminophenyl protons further downfield and may broaden the -NH₃⁺ peak.
-
¹³C NMR: Approximately 12 distinct signals are expected in the aromatic region (~110-150 ppm). The carbon of the nitrile group (-C≡N) would appear around 118-120 ppm, while the carbons bonded to the nitrogen and the other ring (ipso-carbons) would also be identifiable.
-
Infrared (IR) Spectroscopy: Key vibrational stretches would confirm the structure:
-
~3400-3200 cm⁻¹: N-H stretching from the primary amine (as the free base) or a broad -NH₃⁺ stretch (as the HCl salt).
-
~2230-2220 cm⁻¹: A sharp, strong C≡N stretch, characteristic of the nitrile group.
-
~1620-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
~800-700 cm⁻¹: C-H out-of-plane bending, indicative of the meta-substitution pattern.
-
-
Mass Spectrometry (MS): In ESI+ mode, the molecular ion peak for the free base [M+H]⁺ would be observed at m/z 195.23.
Reactivity and Chemical Logic
The utility of 3-(3-aminophenyl)benzonitrile HCl lies in the distinct reactivity of its functional groups, allowing for sequential and orthogonal chemical modifications.
-
The Amino Group: As a primary aromatic amine, this group is a versatile nucleophile.[1] It is the primary site for derivatization via:
-
Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively. This is a common strategy in drug discovery to introduce new pharmacophores or modulate physicochemical properties.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a wide variety of substituents (e.g., -OH, -Cl, -Br).
-
-
The Nitrile Group: The cyano group is an exceptionally versatile functional group that can be transformed into other key functionalities:[1]
-
Hydrolysis: Can be fully hydrolyzed to a carboxylic acid under strong acidic or basic conditions, or partially hydrolyzed to a primary amide.[1]
-
Reduction: Can be reduced to a primary amine (aminomethyl group) using strong reducing agents like LiAlH₄ or catalytic hydrogenation.
-
Cyclization Reactions: Can participate in the formation of heterocyclic rings, such as tetrazoles (by reaction with azides), which are common bioisosteres for carboxylic acids in medicinal chemistry.
-
Applications in Research and Drug Development
As a building block, 3-(3-aminophenyl)benzonitrile HCl is a precursor for creating libraries of complex molecules for screening.[1][2] The biphenyl core is a known scaffold in drugs targeting a range of conditions. For instance, the benzonitrile moiety itself is present in compounds developed as allosteric modulators for receptors involved in psychiatric conditions.[7]
The strategic placement of the amine and nitrile groups allows for the synthesis of:
-
Enzyme Inhibitors: The amino group can be functionalized to interact with polar residues in an enzyme's active site, while the rest of the molecule explores hydrophobic pockets.
-
Receptor Ligands: The rigid biphenyl scaffold can be elaborated to present functional groups in a specific 3D orientation required for high-affinity receptor binding.
-
Materials Science: The aminobiphenyl structure is a core component in the synthesis of polymers and organic materials for applications like OLEDs.[1]
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not publicly detailed, data from structurally related aminobenzonitriles and hydrochloride salts indicate a consistent hazard profile.[8] Standard laboratory precautions should be strictly followed.
Table 2: GHS Hazard Profile (Inferred from Related Compounds)
| Hazard Class | Statement | Precautionary Measures |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Handling Recommendations:
-
Handle in a well-ventilated area or a chemical fume hood.
-
Use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid formation of dust and aerosols.
-
Store in a tightly sealed container in a cool, dry place as recommended (-20°C).[2]
Conclusion
3-(3-Aminophenyl)benzonitrile hydrochloride is more than a simple chemical intermediate; it is a well-positioned building block for innovation. Its combination of a privileged biphenyl scaffold with orthogonally reactive amino and nitrile groups provides chemists with a powerful tool for the efficient synthesis of complex molecular architectures. Understanding its chemical properties, reactivity, and handling requirements is the first step for researchers aiming to construct novel pharmaceuticals and advanced materials.
References
-
Mu, X., et al. (2019). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances. [Link]
-
3-(3-Aminophenyl)benzonitrile Hydrochloride. Pharmaffiliates. [Link]
-
Dimethylformamide. Wikipedia. [Link]
-
3-(3-Aminophenyl)benzonitrile, hydrochloride | 1049744-24-2. BuyersGuideChem. [Link]
-
Safety Data Sheet. AA Blocks. [Link]
-
Gacsályi, I., et al. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Journal of Medicinal Chemistry. [Link]
-
N,N-Dimethylformamide CAS 68-12-2. MilliporeSigma. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. usbio.net [usbio.net]
- 3. 3-(3-Aminophenyl)benzonitrile, hydrochloride | 1049744-24-2 - BuyersGuideChem [buyersguidechem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. scbt.com [scbt.com]
- 6. 1049744-24-2|3'-Amino-[1,1'-biphenyl]-3-carbonitrile hydrochloride|BLD Pharm [bldpharm.com]
- 7. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 149505-72-6|3'-Amino-[1,1'-biphenyl]-4-carbonitrile|BLD Pharm [bldpharm.com]

